molecular formula C30H44F2O3 B13428622 6-[2,6-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate CAS No. 255386-72-2

6-[2,6-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate

Cat. No.: B13428622
CAS No.: 255386-72-2
M. Wt: 490.7 g/mol
InChI Key: YMUKRYIUVCBGFA-UHFFFAOYSA-N
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Description

6-[2,6-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate is a complex organic compound with a unique structure that includes multiple cyclohexyl rings and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2,6-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the synthesis of 2,6-difluoro-4-(4-propylcyclohexyl)benzonitrile . This intermediate is then subjected to further reactions to introduce the cyclohexyl rings and the phenoxy group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the reactions and purification steps.

Chemical Reactions Analysis

Types of Reactions

6-[2,6-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-[2,6-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[2,6-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2,6-Difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate is unique due to its complex structure, which includes multiple cyclohexyl rings and fluorine atoms. This structure imparts specific chemical and physical properties that differentiate it from similar compounds. Its unique configuration allows for specific interactions with molecular targets, making it valuable for various scientific research applications.

Properties

CAS No.

255386-72-2

Molecular Formula

C30H44F2O3

Molecular Weight

490.7 g/mol

IUPAC Name

6-[2,6-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]hexyl prop-2-enoate

InChI

InChI=1S/C30H44F2O3/c1-3-9-22-10-12-23(13-11-22)24-14-16-25(17-15-24)26-20-27(31)30(28(32)21-26)35-19-8-6-5-7-18-34-29(33)4-2/h4,20-25H,2-3,5-19H2,1H3

InChI Key

YMUKRYIUVCBGFA-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)OCCCCCCOC(=O)C=C)F

Origin of Product

United States

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